molecular formula C10H8Cl2O B8785604 2,6-Dichlorobenzylideneacetone

2,6-Dichlorobenzylideneacetone

Cat. No.: B8785604
M. Wt: 215.07 g/mol
InChI Key: QUUBBGLIJLKARO-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzylideneacetone is an organic compound characterized by the presence of a dichlorophenyl group attached to a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorobenzylideneacetone typically involves the reaction of 2,6-dichlorobenzaldehyde with an appropriate alkyne under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzylideneacetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,6-Dichlorobenzylideneacetone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzylideneacetone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzaldehyde: A precursor in the synthesis of 2,6-Dichlorobenzylideneacetone.

    2,6-Dichlorophenol: Shares the dichlorophenyl group but differs in its functional groups and reactivity.

    4-(2,6-Dichloro-phenyl)-butan-2-one: Similar structure but lacks the double bond present in this compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the double bond in the butenone structure differentiates it from similar compounds and influences its chemical behavior.

Properties

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3

InChI Key

QUUBBGLIJLKARO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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